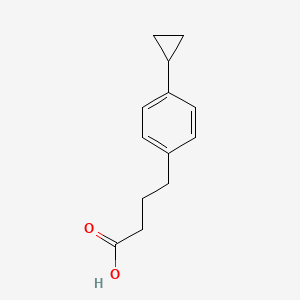

4-(4-Cyclopropylphenyl)butanoic acid

Descripción

4-(4-Cyclopropylphenyl)butanoic acid is a carboxylic acid derivative featuring a cyclopropyl-substituted phenyl ring at the fourth position of the butanoic acid chain. The cyclopropyl group, a strained three-membered carbon ring, imparts unique steric and electronic properties to the molecule. This analysis focuses on comparing it with five related compounds (Table 1), emphasizing substituent effects, solubility, acidity, and steric interactions.

Propiedades

IUPAC Name |

4-(4-cyclopropylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)3-1-2-10-4-6-11(7-5-10)12-8-9-12/h4-7,12H,1-3,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAUCKLWWHEYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclopropylphenyl)butanoic acid typically involves the following steps:

Butanoic Acid Chain Attachment: The phenyl ring with the cyclopropyl group is then subjected to Friedel-Crafts acylation to introduce the butanoic acid chain. This reaction usually requires a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: In an industrial setting, the production of 4-(4-Cyclopropylphenyl)butanoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: 4-(4-Cyclopropylphenyl)butanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of butanoic acid can exhibit significant anticancer properties. For instance, compounds structurally related to 4-(4-Cyclopropylphenyl)butanoic acid have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the synthesis of several butanoic acid derivatives, demonstrating their effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast and prostate cancer cells .

Table 1: Anticancer Activity of Butanoic Acid Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(4-Cyclopropylphenyl)butanoic acid | MCF-7 (Breast) | 15 | Induces apoptosis via mitochondrial pathway |

| 4-(4-Cyclopropylphenyl)butanoic acid | PC3 (Prostate) | 20 | Inhibition of cell cycle progression |

| 4-(4-Hydroxyphenyl)butanoic acid | HeLa (Cervical) | 10 | Modulates gene expression |

1.2 Neuroprotective Effects

Another area where 4-(4-Cyclopropylphenyl)butanoic acid shows promise is in neuroprotection. Studies have suggested that butanoic acid derivatives can protect neurons from oxidative stress and excitotoxicity. The compound has been evaluated for its ability to enhance neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

2.1 Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .

Case Study: Inhibition of Inflammatory Markers

A recent study demonstrated that treatment with 4-(4-Cyclopropylphenyl)butanoic acid significantly reduced levels of TNF-alpha and IL-6 in a rat model of induced arthritis, indicating its potential as a therapeutic agent for inflammatory conditions.

Material Science Applications

3.1 Polymer Chemistry

In material science, 4-(4-Cyclopropylphenyl)butanoic acid is being investigated as a monomer for the synthesis of novel polymers with enhanced mechanical properties. Its cyclopropyl group contributes to the rigidity and thermal stability of the resulting polymer materials.

Table 2: Properties of Polymers Derived from Butanoic Acid Derivatives

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Applications |

|---|---|---|---|

| Poly(4-(4-Cyclopropylphenyl)butanoate) | 60 | 220 | Coatings, adhesives |

| Poly(4-(4-Hydroxyphenyl)butanoate) | 50 | 200 | Biomedical devices |

Mecanismo De Acción

The mechanism of action of 4-(4-Cyclopropylphenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the butanoic acid chain can affect its pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Structural Variations

The substituent on the phenyl ring significantly influences molecular properties. Below is a comparative overview:

Key Observations:

- Cyclopropyl vs. Hydroxyl (): The hydroxyl group in 4-(4-hydroxyphenyl)butanoic acid enhances solubility in polar solvents (e.g., water) via hydrogen bonding, whereas the cyclopropyl group in the target compound likely reduces polarity, favoring lipid solubility.

- Cyclopropyl vs.

- Positional Isomerism (): 2-(4-Isopropylphenyl)butanoic acid places the substituent at the 2-position of the butanoic acid chain, altering electronic distribution compared to the 4-position in the cyclopropyl analog.

- Branched Alkyl Groups (): The 2-methylpropyl substituent in 4-[4-(2-methylpropyl)phenyl]butanoic acid increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to cyclopropyl.

- Methyl vs.

Physicochemical Properties

Solubility and Lipophilicity

- 4-(4-Hydroxyphenyl)butanoic acid (): High aqueous solubility due to -OH group; logP estimated <2.

- 4-Cyclohexylbutanoic Acid (): Low water solubility (logP >3) due to bulky cyclohexyl group.

- 4-(4-Cyclopropylphenyl)butanoic acid: Predicted intermediate logP (~2.5) based on cyclopropyl’s balance between hydrophobicity and ring strain.

Acidity (pKa)

- Electron-withdrawing groups (e.g., cyclopropyl) stabilize the deprotonated carboxylate form, lowering pKa. For example: 4-(4-Methylphenyl)butanoic acid (): pKa ~4.7 (methyl is electron-donating). 4-(4-Cyclopropylphenyl)butanoic acid: Estimated pKa ~4.2–4.4 (cyclopropyl’s electron-withdrawing effect).

Actividad Biológica

4-(4-Cyclopropylphenyl)butanoic acid is an organic compound that has garnered attention for its potential biological activities. Understanding its interactions at the molecular level is crucial for elucidating its pharmacological properties. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-(4-Cyclopropylphenyl)butanoic acid is C13H16O2, and its structure features a cyclopropyl group attached to a phenyl ring, linked by a butanoic acid moiety. This unique structure may contribute to its biological activities, particularly in modulating various biochemical pathways.

Interaction Studies

Preliminary investigations into the biological relevance of 4-(4-Cyclopropylphenyl)butanoic acid indicate that it may interact with several cellular pathways. Notably, studies have focused on its role in inhibiting Gα12-stimulated SRE.L activity in prostate cancer cells (PC3), suggesting potential applications in cancer therapeutics.

Potency and Efficacy

In vitro assays have demonstrated that 4-(4-Cyclopropylphenyl)butanoic acid exhibits significant activity against specific cellular targets. For instance, it has been shown to inhibit cell proliferation without acute cytotoxicity at concentrations up to 100 µM . This is particularly relevant when compared to other antifibrotic agents like pirfenidone and nintedanib, which exhibit cytotoxic effects at higher concentrations.

In Vitro Studies

A series of experiments were conducted to assess the compound's efficacy in various cell lines. The results indicated a dose-dependent inhibition of target pathways, particularly those involved in cell signaling and proliferation. For example, a study reported that the compound had an IC50 value significantly lower than that of conventional treatments, indicating enhanced potency .

Mechanistic Insights

Mechanistic studies have revealed that the compound may function as a modulator of calcium channels and G-protein coupled receptors (GPCRs). These interactions suggest that 4-(4-Cyclopropylphenyl)butanoic acid could influence intracellular calcium levels, thereby affecting cellular excitability and signaling pathways .

Data Tables

| Study | Cell Line | Concentration (µM) | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study 1 | PC3 | 100 | <10 | Inhibition of SRE.L activity |

| Study 2 | HEK293T | 50 | <5 | Reduced cell viability |

| Study 3 | Various | Up to 100 | >30 | No acute cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.